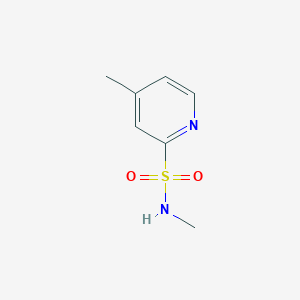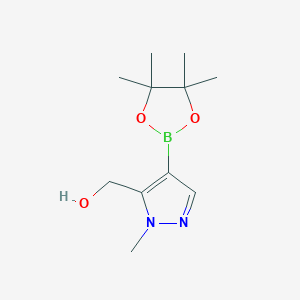
N-(1-amino-2-methylpropyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-amino-2-methylpropyl)-4-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a methylpropyl chain, which is further connected to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-2-methylpropyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 1-amino-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: N-(1-amino-2-methylpropyl)-4-methylbenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
Chemistry: N-(1-amino-2-methylpropyl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to investigate the mechanisms of enzyme inhibition or activation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(1-amino-2-methylpropyl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
- N-(1-amino-2-methylpropyl)-benzamide
- N-(1-amino-2-methylpropyl)-4-chlorobenzamide
- N-(1-amino-2-methylpropyl)-4-nitrobenzamide
Comparison:
- N-(1-amino-2-methylpropyl)-benzamide: Lacks the methyl group on the benzene ring, which may affect its binding affinity and specificity.
- N-(1-amino-2-methylpropyl)-4-chlorobenzamide: The presence of a chlorine atom can enhance its reactivity and binding properties due to the electron-withdrawing effect.
- N-(1-amino-2-methylpropyl)-4-nitrobenzamide: The nitro group significantly alters the electronic properties, potentially increasing its reactivity and interaction with biological targets.
N-(1-amino-2-methylpropyl)-4-methylbenzamide stands out due to its balanced electronic properties and potential for diverse modifications, making it a versatile compound in various applications.
属性
CAS 编号 |
791575-93-4 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
N-(1-amino-2-methylpropyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11(13)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,13H2,1-3H3,(H,14,15) |
InChI 键 |
PCIPCTLKWOCDRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)




![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)



